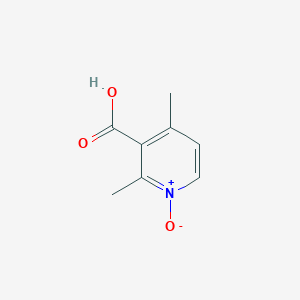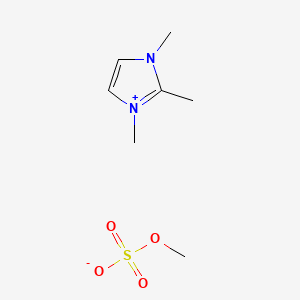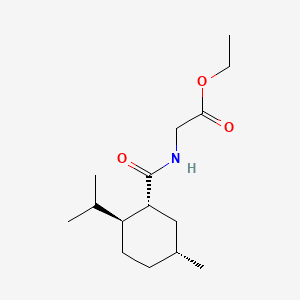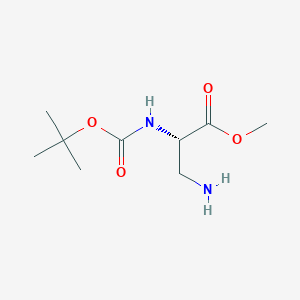![molecular formula C8H5NS2 B1589923 3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 88537-32-0](/img/structure/B1589923.png)
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
4H-Dithieno[3,2-b:2’,3’-d]pyrrole is a heterocyclic compound that has gained significant attention in the field of organic electronics and materials science. This compound is characterized by its fused thiophene rings and a pyrrole core, which contribute to its unique electronic properties. The structure of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole allows for excellent π-conjugation, making it a valuable building block for various applications, including organic photovoltaics, organic light-emitting diodes, and field-effect transistors .
Mechanism of Action
Target of Action
4H-Dithieno[3,2-b:2’,3’-d]pyrrole, often referred to as DTP, is primarily targeted in the field of organic semiconductors . It is a key building block in the synthesis of donor-acceptor molecules, which are crucial in various organic technologies . The primary role of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole is to serve as an electron-rich unit, providing better π-conjugation across fused thiophene rings .
Mode of Action
The mode of action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with other components in a semiconductor. The compound’s electron-rich nature allows it to donate electrons effectively, contributing to the overall conductivity of the material . Changing the relative positions of the sulphurs in DTPs leads to cross-conjugated iso-DTPs with decreased HOMO and increased LUMO energy levels in the monomers and stabilized frontier molecular orbitals in the polymers .
Biochemical Pathways
The biochemical pathways affected by 4H-Dithieno[3,2-b:2’,3’-d]pyrrole are primarily related to the synthesis and function of organic semiconductors . The compound’s electron-donating ability enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells .
Pharmacokinetics
The compound’s electron-rich nature and effective π-conjugation contribute to the overall performance and efficiency of the semiconductor .
Result of Action
The result of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole’s action is the enhanced performance of organic semiconductors. By donating electrons and providing better π-conjugation, the compound improves the efficiency of organic solar cells . It also contributes to the stability of the semiconductor, as evidenced by the long-term aging test of a device based on a DTP derivative .
Action Environment
The action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by environmental factors. For instance, the compound’s performance in organic semiconductors can be affected by humidity . Devices based on dtp derivatives have shown good stability even after two months of aging under controlled (20%) humidity in the dark .
Preparation Methods
The synthesis of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Buchwald-Hartwig amination reaction. This method uses 3,3’-dibromo-2,2’-bithiophene and an amine, such as pent-4-yn-1-amine, under palladium catalysis to form the desired product . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4H-Dithieno[3,2-b:2’,3’-d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride . The compound can also participate in click chemistry reactions, such as Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives . Major products formed from these reactions include functionalized derivatives that can be further polymerized to create conductive polymers .
Scientific Research Applications
4H-Dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for conjugated polymers that exhibit excellent electronic properties . In biology, its derivatives are explored for their potential use in biosensors and bioelectronics . In medicine, research is ongoing to investigate its potential as a drug delivery system due to its ability to form stable conjugates with various biomolecules . Industrial applications include its use in organic photovoltaics, where it serves as a hole transport material, and in organic light-emitting diodes for improved efficiency and stability .
Comparison with Similar Compounds
4H-Dithieno[3,2-b:2’,3’-d]pyrrole is often compared with other similar compounds, such as dithieno[3,2-b:2’,3’-d]thiophene and dithieno[3,2-b:2’,3’-d]furan . These compounds share a similar fused ring structure but differ in the heteroatom present in the core. The uniqueness of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole lies in its pyrrole core, which provides distinct electronic properties and higher stability compared to its thiophene and furan analogs . This makes it a preferred choice for applications requiring robust and efficient charge transport materials .
Properties
IUPAC Name |
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGAKIMFPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519613 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88537-32-0 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















